1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[2-(2-methylphenoxy)acetyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-15-4-2-3-5-19(15)30-14-20(27)24-25-22(29)17-8-11-21(28)26(13-17)12-16-6-9-18(23)10-7-16/h2-11,13H,12,14H2,1H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIMSZNSSAPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 425.87 g/mol. This compound has been studied for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through various assays. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that 1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide could serve as a lead compound for developing new anti-inflammatory agents.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Similar dihydropyridine derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the dihydropyridine ring significantly influence its potency and selectivity for various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and cellular uptake |
| Dihydropyridine Core | Essential for biological activity |
| Acetyl Group | May contribute to anti-inflammatory effects |
| Tolyloxy Group | Potentially increases selectivity for target enzymes |
Study 1: Anticancer Activity Evaluation
In a study published in 2020, researchers synthesized several dihydropyridine derivatives, including the target compound. They evaluated their anticancer activity against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.
Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanisms of similar compounds. Using an LPS-stimulated macrophage model, researchers found that these compounds significantly reduced TNF-α and IL-6 levels, indicating their potential as therapeutic agents in managing inflammatory diseases.
Study 3: Antimicrobial Efficacy Testing
A recent investigation assessed the antimicrobial properties of dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
a) 1-(4-Chlorobenzyl)-N'-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-6-Oxo-1,6-Dihydropyridine-3-Carbohydrazide (CAS 246022-33-3)
- Key Differences: The hydrazide nitrogen is substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group instead of 2-(o-tolyloxy)acetyl.
- Impact :
- Increased molecular weight (C19H14Cl2F3N4O2 vs. target compound) and altered solubility.
- The pyridinyl group may improve binding to aromatic-rich enzyme active sites compared to the o-tolyloxy group.
b) 1-(4-Chlorobenzyl)-N-(2-Morpholinoethyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS 338783-35-0)
- Key Differences: Replaces the carbohydrazide (-CONHNH-) with a carboxamide (-CONH-) linked to a morpholinoethyl group. The morpholine ring enhances water solubility due to its polar tertiary amine .
- Impact :
- Improved pharmacokinetic properties (e.g., oral bioavailability) compared to carbohydrazides, which are prone to hydrolysis.
- Reduced hydrogen-bonding capacity relative to the hydrazide group.
c) 5-Chloro-1-(3-Chlorobenzyl)-N-(4-Chlorophenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS 339024-51-0)
- Key Differences :
- Impact :
- Steric hindrance from the 3-chlorobenzyl group may reduce binding efficiency compared to the 4-chlorobenzyl isomer.
- The trichlorinated structure increases molecular weight (C19H13Cl3N2O2) and lipophilicity.
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
